5-Nitro-2-prop-1-ynyl-phenylamine
Description
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
5-nitro-2-prop-1-ynylaniline |
InChI |
InChI=1S/C9H8N2O2/c1-2-3-7-4-5-8(11(12)13)6-9(7)10/h4-6H,10H2,1H3 |
InChI Key |
UBSRIRXDWRNDLS-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=C(C=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Scientific Research Applications
5-Nitro-2-prop-1-ynyl-phenylamine is a compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.
Medicinal Chemistry
This compound has been investigated for its role as an inhibitor of various biological pathways:
- Inhibition of Kinases : Some studies suggest that compounds similar to 5-nitro derivatives can inhibit kinases involved in cancer progression, such as B-Raf kinase. This inhibition can be crucial in treating hyperproliferative disorders, including melanoma and other cancers .
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating pathways linked to NF-kB activation. This makes it a candidate for treating autoimmune diseases .
Drug Design and Development
The structural characteristics of this compound allow for modifications that can enhance its pharmacological profile:
- Structure-Activity Relationship (SAR) : Research has shown that modifications to the nitro group or the alkyne structure can significantly affect the compound's potency and selectivity for specific targets . For instance, maintaining the nitro functionality is crucial for preserving pharmacological activity.
Neuropharmacology
Recent studies have explored the use of compounds with similar structures in neuropharmacology:
- Cannabinoid Receptor Modulation : Compounds like GAT211, which retain similar structural features to 5-nitro derivatives, have shown promise as allosteric modulators of cannabinoid receptors, potentially aiding in the treatment of chronic pain and neurodegenerative diseases .
Table 1: Comparison of Biological Activities
| Compound | Target | Activity Type | Reference |
|---|---|---|---|
| This compound | B-Raf Kinase | Inhibitor | |
| GAT211 | CB1 Receptor | Positive Allosteric Modulator | |
| Other Nitro Derivatives | Various Kinases | Inhibitors |
Table 2: Structure Modifications and Their Effects
| Modification | Effect on Activity | Reference |
|---|---|---|
| Substitution at Nitro Group | Preserves activity | |
| Alteration of Alkyne Moiety | Affects solubility and potency |
Case Study 1: Inhibition of B-Raf Kinase
A study demonstrated that a series of nitro-substituted phenylamines, including analogs of this compound, effectively inhibited B-Raf kinase activity in vitro. The results indicated a potential pathway for developing targeted cancer therapies.
Case Study 2: Neuroprotective Effects
Research involving GAT211 analogs highlighted their neuroprotective effects in models of Huntington’s disease. These findings suggest that similar compounds could be developed to target neurodegenerative conditions while minimizing side effects associated with traditional cannabinoid agonists.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-Nitro-2-prop-1-ynyl-phenylamine with structurally related nitroaromatic compounds, emphasizing molecular properties, stability, and applications.
Table 1: Comparative Analysis of Key Properties
Key Comparisons:
Structural and Electronic Effects :
- The propynyl group in this compound introduces sp-hybridized carbon atoms, creating a linear geometry that may sterically hinder interactions compared to the planar propenyl group in Phenyl-2-nitropropene . The alkyne’s electron-withdrawing nature further polarizes the aromatic ring, enhancing electrophilic substitution reactivity at meta positions relative to the nitro group.
- The amine group in this compound increases basicity and solubility in acidic media, contrasting with Phenyl-2-nitropropene, which lacks polar substituents and is likely more lipophilic.
Stability and Storage :
- Phenyl-2-nitropropene exhibits long-term stability when stored at -20°C , whereas this compound’s stability is uncharacterized but inferred to be lower due to the reactive nitro and alkyne groups.
Spectroscopic Properties :
- Phenyl-2-nitropropene’s UV absorption at 304 nm suggests extended conjugation between the nitro and propenyl groups. In contrast, 4-Nitroaniline absorbs at 381 nm due to the nitro-amine conjugation. The absence of UV data for this compound precludes direct comparison, but its absorption profile is expected to differ due to the alkyne’s electron-withdrawing effects.
Applications :
- Phenyl-2-nitropropene is utilized in organic synthesis as a precursor for β-nitrostyrenes, which are intermediates in pharmaceuticals and dyes .
- 4-Nitroaniline is a classic intermediate in azo-dye production and corrosion inhibitors.
- This compound ’s applications remain speculative but could include click chemistry substrates or bioactive molecule synthesis, leveraging the alkyne-amine synergy.
Q & A
Q. How can this compound be characterized using spectroscopic and chromatographic techniques?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
